molecular formula C19H22ClN3O3 B4276743 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4276743
M. Wt: 375.8 g/mol
InChI Key: FARWYGVJXXNMDN-UHFFFAOYSA-N
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Description

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure that includes a pyrazole ring, a chlorobenzyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

The synthesis of 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide.

    Attachment of the cyclohexanecarboxylic acid moiety: This can be done through a coupling reaction, such as an amide bond formation between the pyrazole derivative and cyclohexanecarboxylic acid.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions.

Scientific Research Applications

2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID include:

    1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid: This compound shares the chlorobenzyl group and has similar biological activities.

    Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Sulindac: Another NSAID with structural similarities and comparable pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-12-10-17(22-23(12)11-13-6-8-14(20)9-7-13)21-18(24)15-4-2-3-5-16(15)19(25)26/h6-10,15-16H,2-5,11H2,1H3,(H,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWYGVJXXNMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
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2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
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2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

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